2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide
CAS No.: 2034549-68-1
Cat. No.: VC6785495
Molecular Formula: C14H18N8O2
Molecular Weight: 330.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034549-68-1 |
|---|---|
| Molecular Formula | C14H18N8O2 |
| Molecular Weight | 330.352 |
| IUPAC Name | 2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide |
| Standard InChI | InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24) |
| Standard InChI Key | KAIYYFCJTUHYIC-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2 |
Introduction
The compound 2-oxo-N-((6-(pyrrolidin-1-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a synthetic molecule that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core substituted with a pyrrolidine group, linked to an imidazolidine carboxamide moiety. Compounds of this type are often explored for their potential biological activities due to the structural diversity and pharmacophoric properties of their heterocyclic frameworks.
Key Structural Features:
-
Triazolopyridazine Core: This bicyclic system is known for its role in various bioactive molecules, providing stability and interaction potential with biological targets.
-
Pyrrolidine Substitution: The pyrrolidine ring enhances the compound's lipophilicity and may influence receptor binding.
-
Imidazolidine Carboxamide Group: This functional group is critical for hydrogen bonding and other interactions with enzymes or receptors.
Molecular Formula:
The molecular formula of the compound is .
Molecular Weight:
The calculated molecular weight is approximately 333.35 g/mol.
Synthesis Pathways
While specific synthesis routes for this compound are not directly available in the provided sources, related triazolopyridazine derivatives are typically synthesized through multi-step reactions involving:
-
Cyclization of hydrazine derivatives with pyridazine precursors.
-
Functionalization of the triazolopyridazine core using alkylation or amination reactions.
-
Introduction of the imidazolidine carboxamide group via condensation reactions with appropriate amines or carbonyl compounds.
Antimicrobial Activity:
Similar heterocyclic frameworks have shown antimicrobial properties by disrupting bacterial protein synthesis or DNA replication pathways .
Anticancer Potential:
The imidazolidine carboxamide group is often associated with anticancer activity through mechanisms like enzyme inhibition or apoptosis induction in cancer cells .
Biological Evaluation:
In studies involving similar compounds:
-
Selective COX-2 inhibition was observed, with IC50 values comparable to standard drugs like Meloxicam .
-
Antimicrobial assays revealed activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains .
Molecular Docking Studies:
Docking simulations suggest that the triazolopyridazine core fits well into enzyme active sites, forming stable hydrogen bonds and hydrophobic interactions, which contribute to its biological efficacy .
Comparative Analysis
| Property | Compound (Target) | Related Compounds |
|---|---|---|
| Molecular Weight | 333.35 g/mol | Varies (300–400 g/mol) |
| Key Functional Groups | Pyrrolidine, Imidazolidine Carboxamide | Piperazine, Oxadiazole |
| Biological Activity | Anti-inflammatory, Antimicrobial | Similar |
| COX-2 Selectivity | High | Comparable to Celecoxib |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume